5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropyl group, a dichlorophenyl group, and a pyrazolidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolidine ring, followed by the introduction of the cyclopropyl and dichlorophenyl groups. Common reagents used in these reactions include cyclopropylamine, 3,4-dichlorobenzaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-cyclopropyl-N-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Thiazolidine derivatives
Uniqueness
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropyl group, dichlorophenyl group, and pyrazolidine ring sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C15H18Cl2N4O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C15H18Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-6,9,13-14,19-20H,2-3,7H2,1H3,(H,21,22)/b18-8- |
InChI Key |
USMFZSAHUKRHQQ-LSCVHKIXSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1CC(NN1)C2CC2)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1CC(NN1)C2CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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